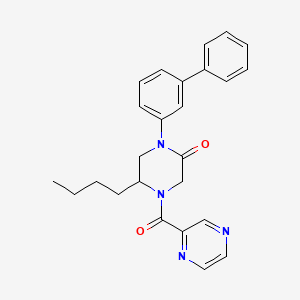

1-(3-biphenylyl)-5-butyl-4-(2-pyrazinylcarbonyl)-2-piperazinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-biphenylyl)-5-butyl-4-(2-pyrazinylcarbonyl)-2-piperazinone is a complex organic compound. Its study is significant due to its potential applications and structural uniqueness involving biphenyl, butyl, pyrazine, and piperazine units.

Synthesis Analysis

The synthesis of related piperazinone compounds often involves 1,4-addition of 1,2-diamines to 1,2-diaza-1,3-butadienes, followed by internal heterocyclization. Such methods have been applied to synthesize pyrazines, piperazinones, and quinoxalines (Aparicio et al., 2006).

Molecular Structure Analysis

The molecular structure of compounds like 1-(3-biphenylyl)-5-butyl-4-(2-pyrazinylcarbonyl)-2-piperazinone can be investigated using X-ray crystallography, combined with Hirshfeld and DFT calculations, as done for similar s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties (Shawish et al., 2021).

Chemical Reactions and Properties

The compound’s chemical behavior can be inferred from similar piperazine derivatives. For instance, the 3-ylidenepiperazine-2,5-diones serve as starting materials for Diels-Alder reactions of alkenes and alkynes to the piperazine ring, under acidic conditions, yielding various tricyclic piperazine-2,5-diones (Jin et al., 2001).

Physical Properties Analysis

The physical properties of similar compounds, like 1,4-di(2-methoxyphenyl)-2,5-piperazinedione, have been characterized using IR, 1H NMR, and single crystal X-ray diffraction methods, revealing aspects like molecular symmetry and crystal structure (Zhang et al., 2007).

Chemical Properties Analysis

The chemical properties of related compounds can be elucidated through studies like the genotoxicity analysis of 2-(3-Chlorobenzyloxy)-6-(piperazinyl)pyrazine, which investigates the bioactivation pathways and potential reactive intermediates (Kalgutkar et al., 2007).

Scientific Research Applications

Antibacterial and Biofilm Inhibition Applications

One study describes novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, highlighting their significant antibacterial efficacies and biofilm inhibition activities against various bacterial strains, including E. coli, S. aureus, S. mutans, MRSA, and VRE. The compound 1,4-bis[((2-(3-acetyl-1-(4-nitrophenyl)-1H-pyrazole-4-yl)carbonyl)benzofuran-5-yl)methyl]piperazine showed exceptional inhibitory activities, even surpassing the reference drug Ciprofloxacin in biofilm inhibition tests (Mekky & Sanad, 2020).

Chemical Synthesis and Structural Applications

Another study provided insights into straightforward methods for accessing a variety of chemical structures, including pyrazines, piperazinones, and quinoxalines, through reactions of 1,2-diaza-1,3-butadienes with 1,2-diamines under different conditions. This work contributes to the development of novel chemical entities with potential applications in drug discovery and material science (Aparicio et al., 2006).

Antimycobacterial Activity

Research on N-Arylpiperazines containing an ethane-1,2-diyl connecting chain has revealed promising antimycobacterial properties against various Mycobacterium strains. These compounds demonstrated significant in vitro activity, with one specific chloride showing the most promise against M. tuberculosis. Furthermore, these compounds exhibited low toxicity against human cell lines, indicating their potential as safe therapeutic agents (Goněc et al., 2017).

Genotoxicity Assessment

A study on 2-(3-Chlorobenzyloxy)-6-(piperazin-1-yl)pyrazine, a novel 5-HT2C receptor agonist, addressed its genotoxicity potential, illustrating the importance of metabolic activation in evaluating the safety of new chemical entities. This research provides valuable insights into the mechanisms of mutagenicity and the importance of comprehensive toxicological assessment in drug development (Kalgutkar et al., 2007).

properties

IUPAC Name |

5-butyl-1-(3-phenylphenyl)-4-(pyrazine-2-carbonyl)piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N4O2/c1-2-3-11-22-17-28(21-12-7-10-20(15-21)19-8-5-4-6-9-19)24(30)18-29(22)25(31)23-16-26-13-14-27-23/h4-10,12-16,22H,2-3,11,17-18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOJVDXPNQVCAGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CN(C(=O)CN1C(=O)C2=NC=CN=C2)C3=CC=CC(=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{2,5-dimethyl-3-[(4H-1,2,4-triazol-4-ylimino)methyl]-1H-pyrrol-1-yl}isophthalic acid](/img/structure/B5517317.png)

![3,5,7-trimethyl-N-{2-[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-indole-2-carboxamide](/img/structure/B5517322.png)

![5-({2-[1-(4-piperidinyl)-1H-1,2,3-triazol-4-yl]-1H-imidazol-1-yl}methyl)-2,1,3-benzoxadiazole hydrochloride](/img/structure/B5517324.png)

![3,6-dimethyl-N-{[2-(1-pyrrolidinyl)-1,3-thiazol-4-yl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B5517333.png)

![2-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B5517338.png)

![9-(3-ethoxybenzyl)-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5517349.png)

![N-((3R*,4R*)-1-{[2-(ethylthio)pyrimidin-5-yl]methyl}-3-hydroxypiperidin-4-yl)isonicotinamide](/img/structure/B5517371.png)

![methyl 7-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5517381.png)

![ethyl 3-[(3-bromobenzoyl)amino]benzoate](/img/structure/B5517393.png)

![4-amino-2-isobutyl-5H-chromeno[3,4-c]pyridin-5-one](/img/structure/B5517408.png)

![N-(3-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-4H-1,2,4-triazol-4-amine](/img/structure/B5517416.png)

![[(3aS*,6aS*)-2-{[3-(4-fluorophenyl)-1H-pyrazol-5-yl]carbonyl}hexahydrocyclopenta[c]pyrrol-3a(1H)-yl]methanol](/img/structure/B5517417.png)